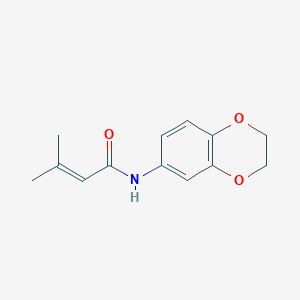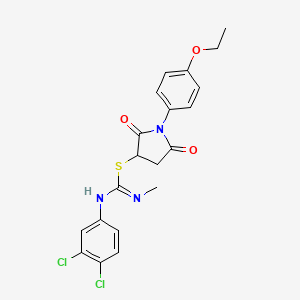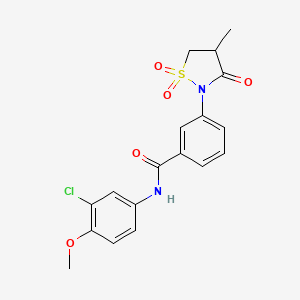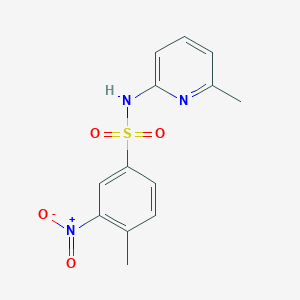
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-2-butenamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds related to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-2-butenamide involves multiple steps, including the reaction of specific precursors to form the desired compound. For example, Vazquez et al. (1996) described the synthesis of carboxylic acids containing the 2,3-dihydro-1,4-benzodioxin subunit, which shows the complexity involved in creating compounds within this chemical family (Vazquez, Rosell, & Pujol, 1996).
Molecular Structure Analysis
The molecular structure of compounds within the N-(2,3-dihydro-1,4-benzodioxin-6-yl) series is characterized by specific functional groups and a benzodioxin core, which contribute to their biological and chemical properties. For instance, Bao et al. (2008) discussed a Cu2O-catalyzed tandem ring-opening/coupling cyclization process for synthesizing 2,3-dihydro-1,4-benzodioxins, highlighting the structural intricacies and synthetic accessibility of these compounds (Bao, Liu, Lv, & Qian, 2008).
Chemical Reactions and Properties
The chemical reactions involving N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-2-butenamide and its derivatives can be complex, involving multiple steps and conditions. The reactivity of these compounds is influenced by their molecular structure, as seen in the work by Abbasi et al. (2019), where a series of N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxan-6-yl)-4-chlorobenzenesulfonamides were synthesized, showing the potential for creating therapeutically relevant agents for Alzheimer's disease and Type-2 Diabetes (Abbasi et al., 2019).
properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methylbut-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-9(2)7-13(15)14-10-3-4-11-12(8-10)17-6-5-16-11/h3-4,7-8H,5-6H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIPHYWJNIMEZBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)NC1=CC2=C(C=C1)OCCO2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methylbut-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(3-methoxyphenyl)butanamide](/img/structure/B4923654.png)

![methyl 4-[2,4,6-trioxo-5-[3-(2-propyn-1-yloxy)benzylidene]tetrahydro-1(2H)-pyrimidinyl]benzoate](/img/structure/B4923665.png)
![methyl 4-[(3-{2-[(3-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B4923672.png)

![7'-amino-5-bromo-1',3'-dimethyl-2,2',4'-trioxo-1,1',2,2',3',4'-hexahydrospiro[indole-3,5'-pyrano[2,3-d]pyrimidine]-6'-carbonitrile](/img/structure/B4923676.png)
![1-(3,4-dichlorophenyl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4923680.png)
![2-[benzyl(methyl)amino]-N-[2-(1,3-thiazol-4-yl)ethyl]-2-indanecarboxamide](/img/structure/B4923691.png)

![1-methyl-5-{[(5-methyl-2-pyridinyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B4923703.png)


![3-(3,4-difluorophenyl)-5-[(phenylthio)acetyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4923727.png)
![4-[(3-chlorobenzyl)oxy]-3-ethoxybenzonitrile](/img/structure/B4923728.png)